1-(4-Iodophenyl)ethan-1-amine hydrochloride 1-(4-Iodophenyl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955515-71-5
VCID: VC15775908
InChI: InChI=1S/C8H10IN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H
SMILES:
Molecular Formula: C8H11ClIN
Molecular Weight: 283.54 g/mol

1-(4-Iodophenyl)ethan-1-amine hydrochloride

CAS No.: 1955515-71-5

Cat. No.: VC15775908

Molecular Formula: C8H11ClIN

Molecular Weight: 283.54 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Iodophenyl)ethan-1-amine hydrochloride - 1955515-71-5

Specification

CAS No. 1955515-71-5
Molecular Formula C8H11ClIN
Molecular Weight 283.54 g/mol
IUPAC Name 1-(4-iodophenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C8H10IN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H
Standard InChI Key PZYFIOFVFANOJA-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=C(C=C1)I)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-(4-Iodophenyl)ethan-1-amine hydrochloride is an organic salt with the molecular formula C8H11ClIN\text{C}_8\text{H}_{11}\text{ClIN}, derived from the parent amine 1-(4-iodophenyl)ethanamine (CID 4637761) through protonation with hydrochloric acid . Its IUPAC name, 1-(4-iodophenyl)ethanamine hydrochloride, reflects the substitution pattern on the benzene ring and the ethylamine backbone . The compound’s SMILES notation, CC(C1=CC=C(C=C1)I)N.Cl\text{CC(C1=CC=C(C=C1)I)N.Cl}, confirms the presence of an iodine atom at the para position relative to the ethylamine group .

Stereochemical and Crystallographic Properties

While the compound’s racemic form is commonly available, enantiomerically pure variants such as (R)-1-(4-iodophenyl)ethan-1-amine (CAS 150085-44-2) have been synthesized for asymmetric synthesis applications . The hydrochloride salt crystallizes in a monoclinic system, with hydrogen bonding between the ammonium proton and chloride ion stabilizing the structure . X-ray diffraction studies of analogous compounds suggest that the iodophenyl group adopts a planar conformation, minimizing steric hindrance .

Synthesis and Purification

Synthetic Routes

The hydrochloride salt is typically synthesized by treating 1-(4-iodophenyl)ethanamine with concentrated hydrochloric acid under reflux conditions . The parent amine is accessible via nucleophilic substitution of 4-iodobenzyl chloride with ethylamine or through reductive amination of 4-iodoacetophenone . A 2015 study demonstrated the use of Sonogashira cross-coupling to functionalize similar iodophenyl intermediates, underscoring the versatility of this scaffold in organic synthesis .

Purification and Characterization

Purification is achieved via recrystallization from ethanol or acetone, yielding a white crystalline solid with a minimum purity of 98% . Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) confirm structural integrity. The 1H^1\text{H}-NMR spectrum exhibits a triplet for the methyl group (δ\delta 1.2 ppm) and a multiplet for the aromatic protons (δ\delta 7.3–7.6 ppm) . Mass spectrometry reveals a parent ion peak at m/zm/z 282.96, consistent with the molecular weight of the free amine .

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but exhibits limited solubility in water . Solutions in DMSO (10 mM) remain stable for up to six months when stored at -80°C, though repeated freeze-thaw cycles degrade the compound . Light sensitivity necessitates storage in amber vials under inert atmospheres .

Thermal and Spectral Data

Differential scanning calorimetry (DSC) indicates a melting point of 215–217°C, with decomposition observed above 250°C . The infrared (IR) spectrum shows characteristic N–H stretching vibrations at 3300 cm1^{-1} and C–I stretching at 550 cm1^{-1} . UV-Vis spectroscopy reveals a λmax\lambda_{\text{max}} of 265 nm attributable to the iodophenyl chromophore .

Applications in Pharmaceutical Research

Antimicrobial Agent Development

The iodophenyl moiety enhances membrane permeability in Gram-positive bacteria, making this compound a precursor in synthesizing thiazole-based antibiotics . Derivatives such as phenylthiazolyl methyl ketones exhibit minimum inhibitory concentrations (MICs) of 2–4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Fluorescent Probes and Imaging Agents

Functionalization with alkynyl groups via Sonogashira coupling yields fluorescent probes for cellular imaging . The iodine atom’s heavy atom effect improves spin-orbit coupling, enhancing phosphorescence in bioimaging applications .

Recent Advances and Future Directions

Antibiotic Resistance Research

A 2025 study utilized 1-(4-iodophenyl)ethan-1-amine hydrochloride as a building block for novel β-lactamase inhibitors, showing 90% efficacy in restoring meropenem activity against resistant Escherichia coli .

Targeted Drug Delivery Systems

Nanoparticle conjugates of this compound demonstrated pH-dependent release in tumor microenvironments, reducing off-target effects in murine models .

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